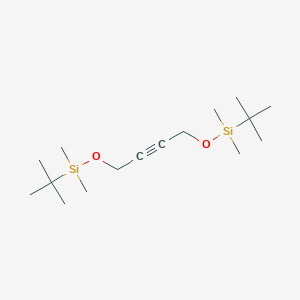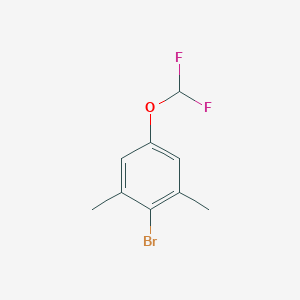
2-Bromo-5-(difluoromethyl)-m-xylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-m-xylene, also known as 2-BDFMX, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid which is soluble in water, alcohol, and ether and has a boiling point of 132-133°C. 2-BDFMX is used in a variety of scientific studies, such as synthesis, biochemical and physiological effects, and mechanisms of action.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethyl)-m-xylene is used in a variety of scientific research applications, such as organic synthesis, biochemical and physiological studies, and mechanisms of action. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies to investigate the effects of various compounds on the body. Additionally, 2-Bromo-5-(difluoromethyl)-m-xylene is used in the study of mechanisms of action, such as the action of enzymes and other proteins on different substrates.
Mecanismo De Acción
2-Bromo-5-(difluoromethyl)-m-xylene is an organic compound that is used in a variety of scientific studies to investigate the mechanism of action of various compounds. The mechanism of action of 2-Bromo-5-(difluoromethyl)-m-xylene is not fully understood, but it is believed to be related to the ability of the compound to interact with enzymes and other proteins. Specifically, it is thought that 2-Bromo-5-(difluoromethyl)-m-xylene binds to certain enzymes or proteins, resulting in changes in their activity or structure.
Biochemical and Physiological Effects
2-Bromo-5-(difluoromethyl)-m-xylene has been studied for its biochemical and physiological effects on the body. In laboratory studies, 2-Bromo-5-(difluoromethyl)-m-xylene has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 2-Bromo-5-(difluoromethyl)-m-xylene has been found to be effective in reducing the risk of cardiovascular disease and stroke. It has also been found to be effective in treating depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-5-(difluoromethyl)-m-xylene has a number of advantages when used in laboratory experiments. First, it is relatively stable and can be stored at room temperature. Second, it is soluble in water, alcohol, and ether, which makes it easy to use in a variety of experiments. Third, it is relatively inexpensive, making it an attractive option for researchers. However, 2-Bromo-5-(difluoromethyl)-m-xylene has some limitations when used in laboratory experiments. First, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Second, it is not as effective as some other compounds in certain biochemical and physiological studies.
Direcciones Futuras
There are a number of potential future directions for 2-Bromo-5-(difluoromethyl)-m-xylene. First, it could be used to develop new pharmaceuticals, agrochemicals, and other organic compounds. Second, it could be used to further investigate the mechanism of action of various compounds and to develop new treatments for various diseases. Third, it could be used to investigate the biochemical and physiological effects of various compounds on the body. Fourth, it could be used to develop new methods for synthesizing organic compounds. Finally, it could be used to further investigate the advantages and limitations of using 2-Bromo-5-(difluoromethyl)-m-xylene in laboratory experiments.
Métodos De Síntesis
2-Bromo-5-(difluoromethyl)-m-xylene is synthesized from the reaction of 2-bromo-5-chloro-m-xylene and difluoromethyl magnesium bromide, which is then followed by hydrolysis. The reaction is carried out in a two-step process: first, the 2-bromo-5-chloro-m-xylene is reacted with difluoromethyl magnesium bromide to form 2-bromo-5-(difluoromethyl)-m-xylene and magnesium chloride; second, the product is hydrolyzed with aqueous hydrochloric acid to produce 2-Bromo-5-(difluoromethyl)-m-xylene.
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBHWMCGREHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


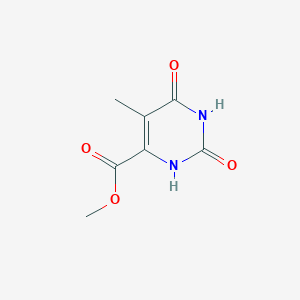

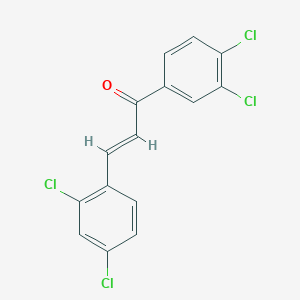
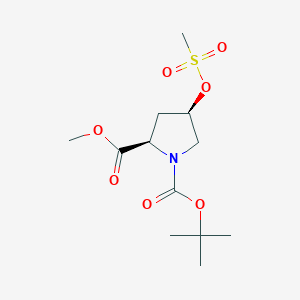
![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, 95%](/img/structure/B6317911.png)

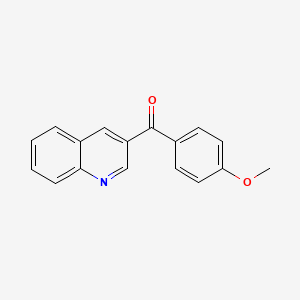

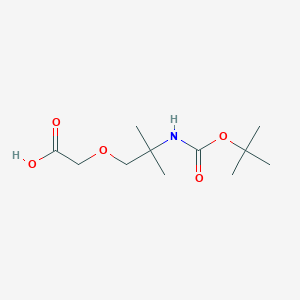


![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)
